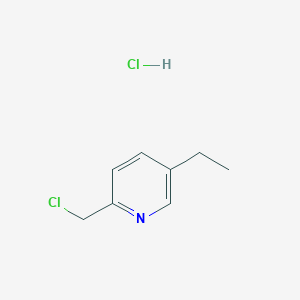

2-(Chloromethyl)-5-ethylpyridine hydrochloride

Description

Historical Context of Pyridine (B92270) Chemistry and Chloromethylation Reactions in Academic Research

The story of 2-(Chloromethyl)-5-ethylpyridine (B84367) hydrochloride is rooted in two fundamental areas of organic chemistry: pyridine chemistry and chloromethylation reactions. The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, was first isolated in the 19th century from coal tar. nih.gov Its structure, analogous to benzene (B151609) with one CH group replaced by a nitrogen atom, was elucidated in the 1860s and 1870s. ijarsct.co.in Early synthetic milestones, such as the Hantzsch pyridine synthesis developed in 1881, opened the door for chemists to create a wide array of pyridine derivatives, which proved to be versatile scaffolds in numerous scientific disciplines. ijarsct.co.in

Parallel to the developments in heterocyclic chemistry was the emergence of key functionalization reactions. The chloromethylation reaction, which introduces a chloromethyl group (-CH₂Cl) onto an aromatic ring, was first reported in 1898 by Grassi and Maselli and later expanded upon by Gustave Louis Blanc in 1923, becoming widely known as the Blanc reaction. nih.gov This reaction typically involves treating an aromatic compound with formaldehyde (B43269) and hydrogen chloride in the presence of a Lewis acid catalyst like zinc chloride. nih.govnih.gov It provided a powerful method for converting relatively inert aromatic compounds into more reactive intermediates, as the resulting chloromethyl arenes are valuable precursors for further synthetic transformations. nih.gov

The convergence of these two historical streams—the ability to synthesize and modify the pyridine ring and the development of reactions to install reactive functional groups—set the stage for the creation of versatile building blocks like 2-(Chloromethyl)-5-ethylpyridine hydrochloride for advanced chemical research.

Table 1: Foundational Milestones in Pyridine Chemistry and Chloromethylation This table is interactive. Click on headers to sort.

| Year | Milestone | Description | Key Contributor(s) |

|---|---|---|---|

| 1846 | Isolation of Pyridine | First isolated as a by-product from coal tar. | T. Anderson |

| 1869-1871 | Structure Elucidation | The aromatic structure of pyridine was proposed. | W. Körner & J. Dewar |

| 1876 | First Synthesis of Pyridine | Prepared by reacting acetylene (B1199291) and hydrogen cyanide in a red-hot tube. | W. Ramsay |

| 1881 | Hantzsch Pyridine Synthesis | A major method for synthesizing pyridine derivatives was developed. | A. Hantzsch |

| 1898 | First Chloromethylation | Reported the reaction of benzene with formaldehyde and HCl to form benzyl (B1604629) chloride. | G. Grassi & C. Maselli |

| 1923 | Blanc Reaction Expansion | Further developed and popularized the chloromethylation of aromatic compounds. | G. L. Blanc |

Significance of this compound as a Key Intermediate in Advanced Organic Synthesis Research

This compound is highly valued in academic research not as an end product, but as a crucial intermediate. Its utility stems from the presence of the reactive chloromethyl group attached to the stable pyridine core, allowing for the strategic construction of more complex molecules.

The chloromethyl group on the pyridine ring is an excellent electrophilic site, readily undergoing nucleophilic substitution reactions. This reactivity is central to its role in synthetic strategies. When this compound reacts with various nucleophiles (such as amines, thiols, or alcohols), it forms new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds. This process often involves the formation of pyridinium (B92312) salts, which are themselves important intermediates in organic synthesis. nih.govmdpi.com These salts can be used in a variety of transformations, including as precursors for creating pyridinium ylides for cycloaddition reactions or in alkylation reactions to build molecular complexity. mdpi.com For instance, related compounds like 2-(Chloromethyl)pyridine hydrochloride have been used as alkylating agents for complex scaffolds such as calixarenes, demonstrating the utility of this functional group in creating large, well-defined molecular architectures.

The primary role of intermediates like this compound is to serve as a foundational piece for constructing more elaborate heterocyclic systems. ijnrd.org The pyridine ring itself is a "privileged scaffold" in medicinal chemistry, appearing in a vast number of pharmaceuticals and bioactive compounds due to its ability to engage in hydrogen bonding and other key biological interactions. mdpi.comnih.gov

By using the chloromethyl group as a reactive handle, researchers can append other cyclic or acyclic structures to the pyridine core. For example, research on the analogous compound 2-chloro-5-(chloromethyl)pyridine (B46043) has shown its utility in synthesizing complex hydrazone derivatives. researchgate.net In this process, the chloromethyl group is first converted to a hydrazine, which is then reacted with various aldehydes to generate a library of diverse molecular structures. researchgate.net This strategy allows for the systematic modification of a core structure to explore structure-activity relationships, a fundamental practice in drug discovery. The ability to build fused ring systems or link multiple heterocyclic motifs through the reactive site offered by the chloromethyl group makes this compound a valuable tool for medicinal and materials chemistry research. nih.govrsc.org

Table 2: Examples of Heterocyclic Scaffolds Derived from Chloromethyl Pyridine Intermediates This table is interactive. Click on headers to sort.

| Precursor | Reagent/Reaction Type | Resulting Scaffold | Potential Application Area |

|---|---|---|---|

| 2-Chloro-5-(chloromethyl)pyridine | Hydrazine hydrate, then Aromatic Aldehydes | Hydrazone Derivatives | Medicinal Chemistry (Antimicrobial, Antimalarial) researchgate.net |

| 3-(Chloromethyl)pyridine hydrochloride | Various Amines (e.g., morpholine, piperazine) | N-(Pyridinylmethyl)amines | Pharmaceutical Synthesis guidechem.com |

| 2-(Chloromethyl)pyridine hydrochloride | p-tert-Butylcalix nih.govarene | Calixarene-Pyridine Conjugates | Supramolecular Chemistry |

| 2-Chloro-3-(chloromethyl)quinoline | Various Amines | Quinolinyl Amines | CNS Drug Discovery nih.gov |

Current Research Frontiers and Unresolved Questions Pertaining to this compound

While the fundamental reactivity of this compound is well-understood, its application and the methods of its synthesis are subjects of ongoing academic inquiry. Current research frontiers are largely focused on improving the efficiency, sustainability, and scope of synthetic methods involving such intermediates.

Another significant area of active research is the application of flow chemistry. springerprofessional.de Synthesizing heterocyclic compounds in continuous flow reactors, as opposed to traditional batch processing, offers superior control over reaction parameters, enhances safety, and facilitates scaling up production. researchgate.netsci-hub.seuc.pt Studies on related chloromethyl pyridines have demonstrated the successful use of flow reactors to produce derivatives efficiently, a technique directly applicable to the chemistry of this compound. researchgate.net

Despite advances, significant unresolved questions and challenges remain in pyridine chemistry. A persistent challenge is the regioselective functionalization of the pyridine ring. researchgate.netresearchgate.net While the inherent electronic properties of pyridine often direct reactions to the C2, C4, and C6 positions, achieving selective functionalization at the C3 and C5 positions remains a difficult synthetic problem that researchers are actively trying to solve using novel catalytic systems and reaction strategies. nih.govresearchgate.net Further research is also aimed at expanding the range of nucleophiles that can be effectively coupled with intermediates like this compound to access novel chemical space and discover molecules with new and improved functions.

Properties

IUPAC Name |

2-(chloromethyl)-5-ethylpyridine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN.ClH/c1-2-7-3-4-8(5-9)10-6-7;/h3-4,6H,2,5H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWGYPVKLLMLZOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CN=C(C=C1)CCl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11Cl2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71670-78-5 | |

| Record name | Pyridine, 2-(chloromethyl)-5-ethyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71670-78-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Comprehensive Analysis of Synthetic Methodologies for 2 Chloromethyl 5 Ethylpyridine Hydrochloride

Established Synthetic Routes and Reaction Pathways for the Preparation of 2-(Chloromethyl)-5-ethylpyridine (B84367) hydrochloride

Established synthetic routes for 2-(chloromethyl)-5-ethylpyridine hydrochloride are typically multi-step processes that begin with readily available pyridine (B92270) derivatives. These pathways involve a series of chemical transformations to introduce the chloromethyl group at the 2-position and the ethyl group at the 5-position of the pyridine ring.

Multi-Step Synthesis Approaches from Pyridine Precursors

Multi-step syntheses offer a controlled and often high-yielding approach to the target molecule. These methods allow for the sequential introduction and modification of functional groups on the pyridine ring, providing a versatile strategy for synthesizing not only this compound but also a range of other substituted pyridines.

One common multi-step approach begins with the N-oxidation of a substituted pyridine, such as 2-methyl-5-ethylpyridine. The resulting N-oxide can then undergo functional group transformations to yield the desired product. For instance, 2-picoline N-oxide can be a starting point, which is then subjected to reactions that introduce the ethyl and chloromethyl groups. A patent describes a method starting from 2-methylpyridine (B31789), which is first oxidized to 2-methylpyridine N-oxide using hydrogen peroxide in acetic acid. This intermediate then reacts with glacial acetic acid to form 2-pyridine methyl acetate (B1210297), which is subsequently hydrolyzed to 2-pyridinemethanol (B130429). The final step involves the reaction of 2-pyridinemethanol with thionyl chloride to produce 2-chloromethylpyridine hydrochloride. google.com

Another approach involves the reaction of 2-picoline-N-oxide with phosphoryl chloride in the presence of triethylamine, which can produce 2-chloromethylpyridine with high selectivity. researchgate.net Other chlorinating agents like diethylchlorophosphate, ethyl chloroformate, and chloroacetyl chloride have also been used to achieve this transformation in moderate yields. researchgate.net

| Starting Material | Reagents | Intermediate(s) | Final Product | Reference |

| 2-Methylpyridine | 1. H2O2, Acetic Acid 2. Glacial Acetic Acid 3. Alkali 4. Thionyl Chloride | 2-Methylpyridine N-oxide, 2-Pyridine methyl acetate, 2-Pyridinemethanol | 2-Chloromethylpyridine hydrochloride | google.com |

| 2-Picoline-N-oxide | Phosphoryl chloride, Triethylamine | - | 2-Chloromethylpyridine | researchgate.net |

Another prevalent strategy involves the initial introduction of a hydroxymethyl group onto the pyridine ring, followed by a halogenation step to convert it to the chloromethyl group. This approach is often favored due to the relative ease of hydroxymethylation and the high efficiency of the subsequent chlorination.

For example, a process for synthesizing 2-chloro-5-(chloromethyl)pyridine (B46043) starts with the reduction of 2-chloropyridine-5-carboxylic acid to the corresponding hydroxymethyl compound, which is then treated with thionyl chloride to yield the final product. google.com Similarly, (5-methylpyridin-2-yl)methanol (B1313501) can be refluxed with thionyl chloride to produce 2-(chloromethyl)-5-methylpyridine (B1297004) hydrochloride in high yield. chemicalbook.com This method highlights the direct conversion of a hydroxymethyl group to a chloromethyl group using a common chlorinating agent. chemicalbook.comprepchem.com A similar process is described for the synthesis of 2-chloro-5-(chloromethyl)pyridine from 2-chloro-5-(hydroxymethyl)pyridine using thionyl chloride. prepchem.com

| Starting Material | Reagents | Intermediate | Final Product | Yield | Reference |

| (5-methylpyridin-2-yl)methanol | Thionyl Chloride | - | 2-(Chloromethyl)-5-methylpyridine hydrochloride | 91.3% | chemicalbook.com |

| 2-chloro-5-(hydroxymethyl)pyridine | Thionyl Chloride | - | 2-chloro-5-(chloromethyl)pyridine | - | prepchem.com |

Direct Chloromethylation Strategies and Mechanistic Considerations

Direct chloromethylation offers a more atom-economical approach by introducing the chloromethyl group in a single step. These methods typically involve electrophilic substitution reactions on the pyridine ring.

Reactions with Formaldehyde (B43269) and Hydrochloric Acid

A classic method for chloromethylation involves the use of formaldehyde and hydrochloric acid. This reaction, known as the Blanc chloromethylation, introduces a chloromethyl group onto an aromatic ring. For instance, 2-ethoxypyridine (B84967) can be chloromethylated at the 5-position using formaldehyde and hydrochloric acid under acidic conditions. This method is a direct approach to introduce the chloromethyl group onto the pyridine ring.

| Starting Material | Reagents | Product | Reference |

| 2-Ethoxypyridine | Formaldehyde, Hydrochloric Acid | 5-(Chloromethyl)-2-ethoxypyridine |

Use of Chlorinating Agents (e.g., Thionyl Chloride)

Various chlorinating agents are employed to convert methyl or hydroxymethyl groups on the pyridine ring to the desired chloromethyl group. Thionyl chloride is a frequently used reagent for this purpose due to its reactivity and the gaseous nature of its byproducts, which simplifies purification. chemicalbook.comprepchem.com

As previously mentioned, the conversion of (5-methylpyridin-2-yl)methanol to 2-(chloromethyl)-5-methylpyridine hydrochloride is achieved by refluxing with thionyl chloride, resulting in a high yield of 91.3%. chemicalbook.com Similarly, 2-chloro-5-(hydroxymethyl)pyridine is converted to 2-chloro-5-(chloromethyl)pyridine using thionyl chloride. prepchem.com Another example involves the reaction of 2-methyl-pyridine with trichloroisocyanuric acid in the presence of dimethylformamide, followed by treatment with dry hydrogen chloride to yield 2-chloromethyl-pyridine hydrochloride with a 64.4% yield. prepchem.com

| Starting Material | Chlorinating Agent | Other Reagents | Product | Yield | Reference |

| (5-methylpyridin-2-yl)methanol | Thionyl Chloride | - | 2-(Chloromethyl)-5-methylpyridine hydrochloride | 91.3% | chemicalbook.com |

| 2-chloro-5-(hydroxymethyl)pyridine | Thionyl Chloride | 1,2-dichloroethane | 2-chloro-5-(chloromethyl)pyridine | - | prepchem.com |

| 2-methyl-pyridine | Trichloroisocyanuric acid | Dimethylformamide, Hydrogen chloride | 2-chloromethyl-pyridine hydrochloride | 64.4% | prepchem.com |

Exploration of Novel and Sustainable Synthetic Approaches for this compound

Detailed research on novel and sustainable synthetic routes specifically for this compound is not prominently featured in the scientific literature. While general principles of green chemistry, catalysis, and continuous processing are widely applied in chemical synthesis, their specific application to this compound is not documented in the available search results.

Catalytic Methods in the Synthesis of this compound

There is no specific information available in the search results regarding catalytic methods for the synthesis of this compound. Research on related compounds, such as the synthesis of 2-chloro-5-chloromethyl pyridine, describes the use of catalysts. For instance, a supported palladium chloride (PdCl₂) catalyst on an alumina (B75360) carrier has been used for the gas-phase chlorination of 3-methylpyridine (B133936). patsnap.com However, this process involves chlorination on both the pyridine ring and the side chain, yielding a different molecule from the one specified. The direct catalytic side-chain chlorination of 5-ethyl-2-methylpyridine (B142974) to produce 2-(chloromethyl)-5-ethylpyridine is not described.

Flow Chemistry and Continuous Processing Techniques for Enhanced Synthesis Efficiency

No studies detailing the use of flow chemistry or continuous processing for the synthesis of this compound were found. While flow chemistry is a powerful tool for enhancing reaction efficiency and safety, its application has been documented for related but structurally different compounds. For example, the synthesis of derivatives of 2-chloro-5-(chloromethyl)pyridine has been explored using a flow reactor module. researchgate.net General principles of process intensification using microflow chemistry are well-established but have not been specifically applied to the target compound in the available literature. nih.gov

Optimization Strategies and Process Intensification in this compound Production (Research Scale)

Specific research data on optimization and process intensification for the production of this compound is not available. The following subsections reflect the absence of this specific information.

Yield Enhancement and Selectivity Control in this compound Synthesis

Detailed research findings on yield enhancement and selectivity control for the synthesis of this compound are absent from the available literature. Synthetic strategies for related compounds often focus on controlling reaction conditions to improve yield and minimize by-products. For example, in the liquid phase chlorination of 3-methylpyridine to 2-chloro-5-chloromethyl pyridine, adding an acid buffering agent to control pH is reported to decrease by-products and increase the yield to around 90%. google.com However, these findings are not directly transferable to the selective side-chain chlorination of 5-ethyl-2-methylpyridine.

Impurity Profiling and Control in Synthetic Streams (Research Aspects)

There is no specific impurity profile for the synthesis of this compound documented in the search results. Impurity profiling is a critical aspect of chemical process development, guided by regulatory bodies like the International Conference on Harmonisation (ICH). nih.gov Advanced analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are often employed for the trace analysis of potential genotoxic impurities in active pharmaceutical ingredients. researchgate.netnih.gov However, a specific analysis identifying and controlling impurities arising from the synthesis of this compound has not been published.

Elucidation of Chemical Reactivity and Transformation Pathways of 2 Chloromethyl 5 Ethylpyridine Hydrochloride

Nucleophilic Substitution Reactions Involving the Chloromethyl Group of 2-(Chloromethyl)-5-ethylpyridine (B84367) hydrochloride

The chloromethyl group is a key site for nucleophilic substitution reactions, where the chlorine atom is replaced by a nucleophile. This reactivity is central to the synthetic utility of the compound.

Nucleophilic substitution at the chloromethyl group can proceed through either an S(_N)1 or S(_N)2 mechanism, with the operative pathway influencing the reaction kinetics and product distribution. organic-chemistry.orgpressbooks.pub

The S(_N)2 (bimolecular nucleophilic substitution) mechanism is a one-step process where the nucleophile attacks the carbon atom and displaces the chloride ion simultaneously. organic-chemistry.org This pathway is favored by strong nucleophiles and polar aprotic solvents. youtube.com Given that the chloromethyl group is a primary halide, the S(_N)2 pathway is generally preferred due to the relatively unhindered nature of the carbon atom, which facilitates backside attack by the nucleophile. pressbooks.pub

The S(_N)1 (unimolecular nucleophilic substitution) mechanism involves a two-step process. The first and rate-determining step is the departure of the leaving group to form a carbocation intermediate. This is followed by a rapid attack of the nucleophile on the carbocation. organic-chemistry.org This mechanism is favored by polar protic solvents, which can stabilize the carbocation intermediate, and by weaker nucleophiles. youtube.com While less common for primary halides, the formation of a benzylic-like carbocation adjacent to the pyridine (B92270) ring could offer some stabilization, potentially allowing for an S(_N)1 pathway under certain conditions.

The choice of reaction conditions, such as the solvent and the nature of the nucleophile, can be tailored to favor one mechanism over the other, thereby controlling the product distribution.

| Reaction Type | Substrate | Nucleophile | Solvent | Product |

| S(_N)2 | Primary Alkyl Halide | Strong | Polar Aprotic | Inversion of Stereochemistry |

| S(_N)1 | Tertiary Alkyl Halide | Weak | Polar Protic | Racemization |

A wide range of nucleophiles can be employed to displace the chloride of the chloromethyl group, leading to a diverse array of derivatives.

Amines: Primary and secondary amines are effective nucleophiles that react with 2-(chloromethyl)-5-ethylpyridine hydrochloride to form the corresponding 2-(aminomethyl)-5-ethylpyridine derivatives. These reactions are fundamental in the synthesis of various biologically active molecules. The nucleophilicity of amines makes them well-suited for these substitution reactions. libretexts.orgmasterorganicchemistry.com

Alcohols and Alkoxides: Alcohols can act as nucleophiles, particularly in their deprotonated alkoxide form, to yield ethers. The reaction with alcohols may require harsher conditions or the use of a strong base to generate the more nucleophilic alkoxide. msu.edu

Thiols and Thiolates: Thiols are excellent nucleophiles, often more so than their alcohol counterparts, and react readily to form thioethers. libretexts.org The high nucleophilicity of thiols allows these reactions to proceed efficiently.

The scope of the reaction can be limited by steric hindrance on the nucleophile. Bulky nucleophiles may react more slowly or require more forcing conditions. Additionally, the basicity of the nucleophile can sometimes lead to competing elimination reactions, although this is less of a concern with a primary halide.

| Nucleophile | Product Class | Relative Nucleophilicity |

| Amines (RNH₂) | Substituted Amines | Strong |

| Alcohols (ROH) | Ethers | Moderate |

| Thiols (RSH) | Thioethers | Strong |

Electrophilic Aromatic Substitution on the Pyridine Ring of this compound

The pyridine ring, while aromatic, is generally less reactive towards electrophilic aromatic substitution (EAS) than benzene (B151609). youtube.com This is due to the electron-withdrawing effect of the nitrogen atom, which deactivates the ring towards attack by electrophiles. quora.comyoutube.com

Electrophilic attack on the pyridine ring typically occurs at the 3- and 5-positions (meta to the nitrogen atom). quora.comquora.comquimicaorganica.org Attack at the 2-, 4-, or 6-positions (ortho and para to the nitrogen) leads to a resonance-stabilized intermediate where a positive charge is placed on the electronegative nitrogen atom, which is highly unfavorable. quora.com

The existing substituents on the ring, the ethyl and chloromethyl groups, will also influence the position of further substitution. The ethyl group is an activating, ortho-, para-director, while the chloromethyl group is a deactivating, ortho-, para-director. The interplay of these directing effects, along with the inherent preference for meta-substitution in pyridine, will determine the final regioselectivity. Steric hindrance from the existing substituents can also play a role in directing the incoming electrophile to the less hindered positions.

The ethyl group at the 5-position is an electron-donating group, which helps to partially offset the deactivating effect of the nitrogen atom and the chloromethyl group, thereby increasing the ring's reactivity towards electrophiles compared to unsubstituted pyridine. wikipedia.org

Conversely, the chloromethyl group at the 2-position is an electron-withdrawing group, further deactivating the pyridine ring towards electrophilic attack. wikipedia.org The combined electronic effects of the nitrogen atom and the two substituents make electrophilic aromatic substitution on this compound a challenging transformation, often requiring harsh reaction conditions.

Metal-Catalyzed Coupling Reactions Utilizing this compound

The chlorine atom in the chloromethyl group and potentially a halogen introduced onto the pyridine ring can participate in various metal-catalyzed cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds. These reactions are powerful tools in modern organic synthesis.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples an organoboron compound with an organic halide. nih.govresearchgate.netresearchgate.net While typically applied to aryl or vinyl halides, modifications of this reaction could potentially utilize the chloromethyl group. More commonly, if a halogen were introduced onto the pyridine ring of 2-(chloromethyl)-5-ethylpyridine, it would serve as a handle for Suzuki-Miyaura coupling to introduce new aryl or vinyl substituents. cdnsciencepub.comrsc.org

Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and copper complexes. scirp.orgwikipedia.orgsoton.ac.uk Similar to the Suzuki reaction, a halogenated derivative of 2-(chloromethyl)-5-ethylpyridine would be a suitable substrate for introducing alkynyl groups onto the pyridine ring. researchgate.net

Heck Coupling: The Heck reaction is a palladium-catalyzed reaction of an unsaturated halide with an alkene to form a substituted alkene. researchgate.netwikipedia.org This reaction offers another avenue for the functionalization of a halogenated 2-(chloromethyl)-5-ethylpyridine derivative. mdpi.comrsc.orgtandfonline.com

| Coupling Reaction | Reactants | Catalyst | Bond Formed |

| Suzuki-Miyaura | Organoboron Compound + Organic Halide | Palladium | C-C |

| Sonogashira | Terminal Alkyne + Organic Halide | Palladium/Copper | C-C (sp²-sp) |

| Heck | Alkene + Unsaturated Halide | Palladium | C-C (vinyl-aryl) |

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira) at the Pyridine or Chloromethyl Positions

While the pyridine ring of 2-(chloromethyl)-5-ethylpyridine lacks a halide substituent, making it generally unreactive as an electrophile in standard palladium-catalyzed cross-coupling reactions, the chloromethyl group offers a reactive site analogous to benzyl (B1604629) chloride. This allows for participation in several types of cross-coupling reactions where it acts as the electrophilic partner.

Suzuki-Miyaura Coupling: The direct Suzuki-Miyaura coupling of the C-Cl bond in the chloromethyl group with boronic acids is not the most common transformation for this class of compounds. However, related pyridine derivatives can be functionalized through this reaction. For instance, 2-chloropyridine-4-boronic acid is a versatile building block in Suzuki-Miyaura cross-coupling, highlighting the utility of functionalized pyridines in forming carbon-carbon bonds. chemimpex.com For 2-(chloromethyl)-5-ethylpyridine, a more likely pathway would involve its conversion to an organometallic reagent, which could then participate in a Suzuki-type reaction, or more commonly, the chloromethyl group can act as an electrophile in couplings with organoboron reagents under specific catalytic conditions.

Heck Reaction: The Heck reaction typically involves the coupling of an unsaturated halide with an alkene. The chloromethyl group in 2-(chloromethyl)-5-ethylpyridine can be considered analogous to benzyl chloride, which is known to participate in Heck-type reactions. Nickel-catalyzed intermolecular benzylation of unactivated alkenes with benzyl chlorides provides a precedent for this type of transformation. organic-chemistry.orgnih.gov These reactions can proceed at room temperature and exhibit high selectivity for the formation of 1,1-disubstituted olefins. organic-chemistry.orgnih.gov It is plausible that 2-(chloromethyl)-5-ethylpyridine could undergo similar nickel-catalyzed Heck-type reactions with various alkenes. However, some limitations have been noted, as pyridine-containing substrates have been reported to not undergo the desired benzylation in certain nickel-catalyzed systems. mit.edu

Sonogashira Coupling: The Sonogashira reaction is a cross-coupling reaction used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.org The scope of this reaction has been extended to include other electrophiles. The coupling of terminal alkynes with benzyl chlorides can be achieved under palladium catalysis. organic-chemistry.org This suggests that this compound could react with terminal alkynes in a Sonogashira-type coupling to yield 2-(alkynyl)-5-ethylpyridines, following neutralization of the hydrochloride salt. The reaction typically employs a palladium catalyst, a copper(I) cocatalyst, and an amine base. wikipedia.org

| Reaction Type | Potential Coupling Partner | Catalyst System (Analogous Reactions) | Potential Product |

|---|---|---|---|

| Suzuki-Miyaura | Aryl/Vinyl Boronic Acids | Palladium catalysts | 2-(Aryl/Vinyl-methyl)-5-ethylpyridine |

| Heck-Type | Alkenes | Nickel catalysts (e.g., Ni(cod)2) | Allyl-substituted 5-ethylpyridines |

| Sonogashira | Terminal Alkynes | Palladium/Copper catalysts | 2-(Propargyl)-5-ethylpyridine derivatives |

C-H Activation and Functionalization Strategies Involving this compound

Direct C-H functionalization is a powerful tool for modifying heterocyclic compounds without the need for pre-functionalized starting materials. nih.gov For pyridine derivatives, the nitrogen atom can act as a directing group, typically facilitating functionalization at the C2 and C6 positions. nih.gov In the case of 2-(chloromethyl)-5-ethylpyridine, the C2 position is already substituted, leaving the C6 position as a prime site for directed C-H activation.

Transition metal-catalyzed reactions, particularly with palladium, rhodium, and iridium, are commonly employed for such transformations. nih.gov The reaction of the free base form of 2-(chloromethyl)-5-ethylpyridine with a suitable catalyst could lead to metallation at the C6 position, which can then be intercepted by various electrophiles to introduce new functional groups.

Furthermore, C-H functionalization is not limited to the pyridine ring. The alkyl substituents can also be sites for reaction. For instance, direct C(sp³)–H allylic alkylation of 2-alkylpyridines with Morita–Baylis–Hillman carbonates has been demonstrated. nih.gov This reaction proceeds without a catalyst or base and involves a tandem nucleophilic substitution followed by an aza-Cope rearrangement. nih.gov This suggests a potential pathway for the functionalization of the ethyl group in 2-(chloromethyl)-5-ethylpyridine.

Strategies for meta-C-H functionalization of pyridines have also been developed, which could potentially be applied to modify the C4 position of 2-(chloromethyl)-5-ethylpyridine. nih.gov These methods often involve a temporary dearomatization of the pyridine ring to alter its electronic properties and reactivity patterns. nih.gov

Reduction and Oxidation Reactions of this compound

Selective Reduction of the Chloromethyl Group to Methyl or Other Functionalities

The chloromethyl group in this compound is susceptible to reduction. Catalytic hydrogenation is a common and effective method for the hydrogenolysis of benzyl-type chlorides to the corresponding methyl group. This transformation is typically carried out using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. It is expected that under these conditions, the chloromethyl group would be selectively reduced to a methyl group, yielding 5-ethyl-2-methylpyridine (B142974).

Alternatively, other reducing agents can be employed. For instance, the direct reduction of aliphatic acyl chlorides and other carboxylic acid derivatives to a methyl group has been achieved using triethylsilane (HSiEt₃) in the presence of a catalytic amount of B(C₆F₅)₃. acs.orgorganic-chemistry.org While this method has not been specifically reported for chloromethyl groups, it highlights the availability of powerful reducing systems for de-functionalization.

The reduction of the pyridine ring itself is also possible under more forcing conditions. Catalytic hydrogenation of substituted pyridines using catalysts like platinum oxide (PtO₂) in acidic media can lead to the formation of the corresponding piperidine (B6355638) derivatives. asianpubs.orgresearchgate.net The conditions for this ring reduction are generally harsher than those required for the hydrogenolysis of the chloromethyl group, allowing for selective reduction.

| Functional Group | Reaction Type | Reagents and Conditions (Typical) | Product |

|---|---|---|---|

| Chloromethyl | Catalytic Hydrogenolysis | H₂, Pd/C, solvent (e.g., ethanol) | 5-Ethyl-2-methylpyridine |

| Pyridine Ring | Catalytic Hydrogenation | H₂, PtO₂, acidic solvent (e.g., acetic acid) | 5-Ethyl-2-(chloromethyl)piperidine |

Oxidation of the Pyridine Nitrogen or Alkyl Side Chains

The pyridine nitrogen in 2-(chloromethyl)-5-ethylpyridine is nucleophilic in its free base form and can be readily oxidized to the corresponding N-oxide. Common oxidizing agents for this transformation include peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid. The resulting N-oxide, 5-ethyl-2-(chloromethyl)pyridine N-oxide, would have altered reactivity compared to the parent pyridine, often facilitating electrophilic substitution at the C4 position.

The alkyl side chains are also susceptible to oxidation, typically under more vigorous conditions. The oxidation of the closely related 5-ethyl-2-methylpyridine provides insight into the likely outcome. Oxidation of 5-ethyl-2-methylpyridine with nitric acid leads to the formation of isocinchomeronic acid (pyridine-2,5-dicarboxylic acid), indicating that both the methyl and ethyl groups are oxidized to carboxylic acids. wikipedia.orgresearchgate.net A similar oxidation of 2-(chloromethyl)-5-ethylpyridine would be expected to yield pyridine-2,5-dicarboxylic acid, with the chloromethyl group also being oxidized. Vapor phase oxidation of 2-methyl-5-ethylpyridine over a modified vanadium oxide catalyst has also been studied, leading to a variety of products including pyridine-2-aldehyde and isocinchomeronic acid. researchgate.net

Influence of the Hydrochloride Salt Form on Reactivity, Stability, and Reaction Conditions

The hydrochloride salt form of 2-(chloromethyl)-5-ethylpyridine has a profound influence on its chemical properties. The protonation of the pyridine nitrogen to form a pyridinium (B92312) salt significantly alters the reactivity of the molecule.

Reactivity: The lone pair of electrons on the pyridine nitrogen is no longer available for coordination to metal catalysts or to act as a nucleophile. fishersci.com Consequently, for reactions that require the participation of the pyridine nitrogen, such as certain C-H activation processes where it acts as a directing group, a base must be added to the reaction mixture to generate the free pyridine base in situ. Similarly, for cross-coupling reactions where the pyridine might act as a ligand, deprotonation is necessary. The protonated form, however, makes the pyridine ring more electron-deficient and thus more susceptible to nucleophilic attack, although this is less common than reactions involving the side chains.

Stability: 2-(Chloromethyl)pyridine and its derivatives in their free base form can be unstable. The hydrochloride salt is generally a more stable, crystalline solid that is easier to handle and store. chemicalbook.com This increased stability is a significant advantage for its use as a chemical intermediate.

Reaction Conditions: The solubility of the compound is greatly affected by its salt form. 2-(Chloromethyl)pyridine hydrochloride is soluble in water and alcohols like ethanol, but has limited solubility in many nonpolar organic solvents. fishersci.comchemicalbook.comchemsrc.com This solubility profile dictates the choice of solvent for chemical reactions. The use of aqueous or biphasic reaction conditions may be advantageous. The acidic nature of the hydrochloride salt means that it can act as a mild acid catalyst in certain reactions, although for most transformations involving this substrate, its primary role is to stabilize the compound and modulate the reactivity of the pyridine nitrogen.

Design, Synthesis, and Characterization of Novel Derivatives and Analogues of 2 Chloromethyl 5 Ethylpyridine Hydrochloride

Structural Modifications at the Chloromethyl Moiety: Synthesis of Quaternary Ammonium (B1175870) Salts, Ethers, Amines, and Thioethers

The reactive chloromethyl group of 2-(Chloromethyl)-5-ethylpyridine (B84367) hydrochloride serves as a prime site for nucleophilic substitution, enabling the synthesis of a diverse range of derivatives.

Quaternary Ammonium Salts: The synthesis of quaternary ammonium salts is a common modification. This is typically achieved by reacting the chloromethylpyridine derivative with a tertiary amine. nih.gov The reaction involves the displacement of the chloride ion by the amine, forming a new carbon-nitrogen bond and resulting in a positively charged quaternary ammonium salt. nih.gov Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields compared to traditional heating methods. nih.gov Factors such as the nature of the tertiary amine, the solvent, and the reaction temperature can influence the efficiency of the quaternization process. epo.org

| Reactant | Product | Reaction Conditions | Yield (%) | Reference |

| 2-(Chloromethyl)-5-ethylpyridine hydrochloride | N-benzyl-N-(5-ethylpyridin-2-ylmethyl)-N,N-dimethylammonium chloride | Benzylamine, Dimethylamine, Solvent | - | google.com |

| This compound | 1-(5-ethylpyridin-2-ylmethyl)pyridinium chloride | Pyridine (B92270) | - | epo.org |

Ethers: Ether derivatives can be synthesized via the Williamson ether synthesis, where an alkoxide or phenoxide displaces the chloride. youtube.com This reaction is typically carried out in the presence of a base to generate the nucleophilic alkoxide from the corresponding alcohol. gatech.eduorganic-chemistry.org The choice of the base and solvent system is crucial to avoid side reactions, such as elimination. Both traditional and phase-transfer catalysis conditions have been employed for this transformation. orgsyn.org

Amines: Primary and secondary amines can be introduced by direct reaction with this compound. This nucleophilic substitution reaction yields the corresponding aminomethylpyridine derivatives. googleapis.comgoogle.com The reaction is often carried out in the presence of a base to neutralize the hydrochloric acid formed during the reaction. Excess amine can also be used to drive the reaction to completion.

Thioethers: Thioether analogues are accessible through the reaction of this compound with thiols or their corresponding thiolates. masterorganicchemistry.com Similar to the synthesis of ethers and amines, this reaction proceeds via a nucleophilic substitution mechanism. researchgate.net The high nucleophilicity of thiolates generally leads to efficient and high-yielding reactions under mild conditions. researchgate.net

Substitutions on the Pyridine Ring: Exploration of Electronic and Steric Effects

Modifications to the pyridine ring of this compound allow for the systematic investigation of electronic and steric effects on the molecule's properties and reactivity. Introducing electron-donating or electron-withdrawing groups can significantly alter the electron density of the pyridine ring, thereby influencing its basicity, nucleophilicity, and the reactivity of the chloromethyl group.

For instance, the introduction of electron-withdrawing groups, such as nitro or cyano groups, is expected to decrease the basicity of the pyridine nitrogen and increase the electrophilicity of the chloromethyl carbon. Conversely, electron-donating groups, like alkoxy or amino groups, would have the opposite effect. researchgate.net

Steric hindrance, introduced by bulky substituents on the pyridine ring, can also play a significant role. Large groups ortho to the nitrogen atom can impede its coordination to metal centers or its participation in intermolecular interactions. Similarly, steric bulk near the chloromethyl group can hinder the approach of nucleophiles, slowing down substitution reactions. The interplay of these electronic and steric factors is a key consideration in the design of new derivatives with specific chemical or biological activities. researchgate.net

Heterocyclic Annulations and Macrocyclization Strategies Utilizing this compound

The bifunctional nature of this compound, possessing both a reactive chloromethyl group and a pyridine nitrogen, makes it a valuable building block for the synthesis of more complex heterocyclic systems.

Heterocyclic Annulations: The chloromethyl group can react with a variety of dinucleophiles to form new fused heterocyclic rings. For example, reaction with a binucleophile containing nitrogen and sulfur atoms can lead to the formation of thiazolopyridine derivatives. Similarly, reactions with other appropriate nucleophiles can yield fused systems such as imidazopyridines or triazolopyridines. The specific reaction conditions and the nature of the dinucleophile determine the structure of the resulting annulated product.

Macrocyclization Strategies: this compound can also be incorporated into macrocyclic structures. By reacting it with a long-chain molecule containing two nucleophilic sites, a macrocyclization reaction can be initiated. High-dilution conditions are often employed in these reactions to favor intramolecular cyclization over intermolecular polymerization. The pyridine nitrogen can act as a coordination site within the macrocycle, potentially leading to novel ligands for metal ions or host molecules for guest binding.

Polymer-Supported Derivatives and Immobilization Strategies for Advanced Synthesis Research

The immobilization of this compound onto a solid support offers several advantages for synthetic applications, including simplified purification, the potential for automation, and the ability to recycle the supported reagent.

Polymer-Supported Derivatives: One common approach involves attaching the pyridine derivative to a polymer backbone, such as polystyrene or polyethylene (B3416737) glycol (PEG). This can be achieved by reacting the chloromethyl group with a functionalized polymer. The resulting polymer-supported reagent can then be used in various chemical transformations. After the reaction, the polymer can be easily filtered off, and the desired product is isolated from the filtrate, eliminating the need for tedious chromatographic purification.

Immobilization Strategies: Alternatively, the pyridine nitrogen can be used to immobilize the molecule. For example, quaternization of the pyridine nitrogen with a polymer-bound alkyl halide would tether the molecule to the solid support. This strategy leaves the chloromethyl group available for subsequent reactions. The choice of the linker and the polymer support can influence the reactivity and stability of the immobilized species.

Stereoselective Synthesis of Chiral Analogues

The introduction of chirality into analogues of this compound is of significant interest, particularly for applications in asymmetric catalysis and medicinal chemistry.

Stereoselective synthesis of chiral analogues can be achieved through several strategies. One approach involves the use of a chiral starting material. For example, if a chiral amine is used in the synthesis of aminomethylpyridine derivatives (as described in section 4.1), the resulting product will be chiral.

Another strategy involves the use of a chiral catalyst to control the stereochemistry of a reaction. For instance, a stereoselective reduction of a ketone precursor to the corresponding chiral alcohol, which is then converted to the chloromethyl derivative, would yield a chiral product. The development of efficient and highly stereoselective synthetic routes to chiral analogues of this compound is an active area of research.

Advanced Spectroscopic and Analytical Research Methodologies for 2 Chloromethyl 5 Ethylpyridine Hydrochloride and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the molecular structure of 2-(Chloromethyl)-5-ethylpyridine (B84367) hydrochloride and its analogues. One-dimensional (1D) ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of hydrogen and carbon atoms, respectively. However, for complex derivatives or for unambiguous assignment, advanced two-dimensional (2D) techniques are employed. ipb.pt

For a molecule like 2-(Chloromethyl)-5-ethylpyridine hydrochloride, 2D NMR experiments provide connectivity information that is not apparent in 1D spectra. wikipedia.org

Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. For the ethyl group, a cross-peak would be observed between the methylene (B1212753) (-CH₂-) and methyl (-CH₃) protons. Similarly, couplings between the aromatic protons on the pyridine (B92270) ring can be traced, confirming their relative positions. huji.ac.il

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded carbon and proton atoms. wikipedia.org Each peak in the 2D map corresponds to a C-H bond, linking the proton chemical shift on one axis to the carbon chemical shift on the other. This is invaluable for assigning the carbon signals of the pyridine ring and the ethyl and chloromethyl substituents. ipb.pt

Heteronuclear Multiple Bond Correlation (HMBC): This experiment reveals longer-range couplings between protons and carbons (typically over 2-3 bonds). ipb.pt For instance, the protons of the chloromethyl group (-CH₂Cl) would show a correlation to the C2 and C3 carbons of the pyridine ring, confirming the substituent's position. Likewise, the aromatic protons would show correlations to various ring carbons, helping to piece together the entire molecular framework. ipb.pt

The application of these techniques allows for the complete and unambiguous assignment of all proton and carbon signals, which is critical for confirming the identity and structure of newly synthesized derivatives.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key HMBC Correlations for this compound

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

|---|---|---|---|

| Pyridine-H3 | ~7.8 | ~125 | C2, C4, C5 |

| Pyridine-H4 | ~8.3 | ~140 | C2, C3, C5, C6 |

| Pyridine-H6 | ~8.7 | ~150 | C2, C4, C5 |

| -CH₂Cl | ~4.8 | ~45 | C2, C3 |

| -CH₂-CH₃ | ~2.8 | ~25 | C4, C5, C6, -CH₃ |

| -CH₂-CH₃ | ~1.3 | ~15 | C5, -CH₂- |

Note: Chemical shifts are approximate and can vary based on solvent and concentration.

Dynamic NMR (DNMR) is used to study time-dependent phenomena, such as conformational changes or restricted rotation within a molecule. For derivatives of this compound, DNMR could be employed to investigate the rotational barrier around the single bond connecting the chloromethyl group to the pyridine ring. At low temperatures, this rotation might be slow enough on the NMR timescale to result in distinct signals for conformationally non-equivalent atoms. As the temperature is increased, the rate of rotation increases, leading to a coalescence of these signals into a time-averaged peak. By analyzing the spectra at various temperatures, it is possible to calculate the activation energy for this rotational process, providing insight into the molecule's conformational flexibility. nih.gov

Mass Spectrometry (MS) Techniques for High-Resolution Analysis and Reaction Product Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis. High-resolution mass spectrometry (HRMS) can provide the exact mass of the parent ion, allowing for the determination of its elemental formula with high confidence. For 2-(Chloromethyl)-5-ethylpyridine, the molecular ion (M+) would have an m/z of 155, with a characteristic isotopic pattern due to the presence of chlorine. chemicalbook.com

Hyphenated techniques, which couple a separation method with mass spectrometry, are essential for analyzing complex mixtures, assessing purity, and studying reaction mechanisms. kuleuven.be

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for volatile and thermally stable compounds. It can be used to separate 2-(Chloromethyl)-5-ethylpyridine (the free base) from starting materials, byproducts, or impurities in a reaction mixture. nih.gov The mass spectrum of each separated component can then be obtained, aiding in its identification. scholars.direct

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is a highly sensitive and selective method for analyzing non-volatile compounds and complex matrices. researchgate.net It is particularly useful for quantifying trace-level impurities, such as genotoxic impurities in active pharmaceutical ingredients. rasayanjournal.co.innih.gov In a typical setup, the compound is separated by HPLC and then ionized (e.g., by electrospray ionization, ESI). The parent ion is selected and fragmented, and the resulting daughter ions are analyzed. This process, known as Selected Reaction Monitoring (SRM), provides exceptional specificity and is ideal for quantitative analysis and impurity profiling. kuleuven.be

Table 2: Expected Mass Fragments for 2-(Chloromethyl)-5-ethylpyridine

| m/z Value | Possible Fragment Identity | Description |

|---|---|---|

| 155/157 | [M]⁺ | Molecular ion (³⁵Cl/³⁷Cl isotopes) |

| 126 | [M-C₂H₅]⁺ | Loss of the ethyl group |

| 120 | [M-Cl]⁺ | Loss of the chlorine atom |

| 106 | [C₇H₈N]⁺ | Loss of CH₂Cl group, rearrangement |

| 91 | [C₆H₅N]⁺ | Pyridine ring fragment |

Infrared (IR) and Raman Spectroscopy for Functional Group Characterization and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are used to identify the functional groups present in a compound. For this compound, these techniques can confirm the presence of the pyridine ring, the alkyl C-H bonds of the ethyl and chloromethyl groups, and the C-Cl bond. Spectral databases for similar compounds like 2-(Chloromethyl)pyridine hydrochloride and 2-Chloro-5-(chloromethyl)pyridine (B46043) provide reference data for these assignments. nih.govspectrabase.com

Table 3: Characteristic IR and Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | 3000 - 3100 |

| Alkyl C-H | Stretching | 2850 - 3000 |

| C=N, C=C (Pyridine ring) | Stretching | 1450 - 1600 |

| CH₂ Bend | Scissoring | 1440 - 1480 |

| C-Cl | Stretching | 650 - 800 |

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed model of the molecular structure, including bond lengths, bond angles, and torsional angles, can be constructed.

While the crystal structure for this compound is not publicly available, the structure of the closely related derivative, 2-Chloro-5-(chloromethyl)pyridine, provides significant insight. nih.govresearchgate.net Studies on this compound reveal that the pyridine ring is nearly planar. In the crystal lattice, molecules are connected through intermolecular C-H···N hydrogen bonds, forming dimers which stabilize the crystal structure. nih.govresearchgate.net This type of analysis provides unequivocal information about the molecule's conformation in the solid state and the nature of its intermolecular interactions.

Table 4: Crystallographic Data for the Derivative 2-Chloro-5-(chloromethyl)pyridine

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | C₆H₅Cl₂N | nih.govresearchgate.net |

| Molecular Weight | 162.01 | nih.govresearchgate.net |

| Crystal System | Monoclinic | nih.govresearchgate.net |

| Space Group | P2₁/c | researchgate.net |

| a (Å) | 4.0770 (8) | nih.govresearchgate.net |

| b (Å) | 10.322 (2) | nih.govresearchgate.net |

| c (Å) | 16.891 (3) | nih.govresearchgate.net |

| β (°) | 95.95 (3) | nih.govresearchgate.net |

| Volume (ų) | 707.0 (2) | nih.govresearchgate.net |

| Z | 4 | nih.govresearchgate.net |

Chromatographic Methods (e.g., HPLC, GC) for Purity Assessment and Reaction Progress Monitoring in Research

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are indispensable tools in the research and development of this compound and its derivatives. These methods provide robust and reliable means for assessing the purity of synthesized compounds and for monitoring the progress of chemical reactions in real-time.

High-Performance Liquid Chromatography is widely employed for the analysis of pyridine derivatives. Due to the polar nature of many nitrogen-containing heterocycles, developing effective HPLC separation methods can be challenging on traditional reversed-phase (RP) C18 columns, where such compounds may exhibit poor retention. nih.gov To overcome this, mixed-mode chromatography or the use of specific mobile phase modifiers is often necessary to achieve adequate separation and peak shape. nih.gov

For instance, in the synthesis of derivatives from related compounds like 2-chloro-5-(chloromethyl)pyridine, HPLC is used to monitor the reaction progress. researchgate.net Samples can be taken from the reaction mixture at various time points, quenched, and analyzed to determine the consumption of reactants and the formation of products. researchgate.net A sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method developed for a similar compound, 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride, highlights the conditions that can be adapted for analyzing such molecules. researchgate.netnih.gov This method allows for the quantification of trace-level impurities, which is crucial for purity assessment. researchgate.netnih.gov

The following table summarizes typical HPLC conditions used for the analysis of related pyridine derivatives, which can serve as a starting point for method development for this compound.

Table 1: Example HPLC Conditions for Analysis of Related Pyridine Derivatives

| Parameter | Condition | Source |

|---|---|---|

| Column | Hypersil BDS C18 (50mm × 4.6mm), 3µm | researchgate.netnih.gov |

| Mobile Phase | Buffer-Acetonitrile (79:21, v/v) | researchgate.netnih.gov |

| Buffer | 10mM Ammonium (B1175870) Acetate (B1210297) in Water | researchgate.netnih.gov |

| Flow Rate | 1.0 mL/min | researchgate.netnih.gov |

| Detection | UV at 210 nm or Mass Spectrometry (MS) | researchgate.netnih.gov |

Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is another powerful technique, particularly for volatile or semi-volatile derivatives. For a compound like this compound, derivatization might be necessary to increase its volatility and thermal stability for GC analysis. Headspace GC is a suitable technique for detecting residual volatile impurities, such as alkyl chlorides, that may be present from the synthesis process. derpharmachemica.com The selection of an appropriate capillary column, such as a DB-624, is critical for achieving good separation of the target analyte from solvents and by-products. derpharmachemica.com

Table 2: General GC Conditions for Analysis of Related Compounds

| Parameter | Condition | Source |

|---|---|---|

| Column | DB-624 (or similar mid-polarity column) | derpharmachemica.com |

| Injector Temp. | 180 - 250 °C | derpharmachemica.com |

| Detector | Flame Ionization (FID) or Mass Spectrometry (MS) | derpharmachemica.com |

| Detector Temp. | 260 - 300 °C | derpharmachemica.com |

| Carrier Gas | Helium or Nitrogen | derpharmachemica.com |

| Injection Mode | Split/Splitless or Headspace | derpharmachemica.com |

By employing these chromatographic methods, researchers can ensure the quality and purity of this compound and gain critical insights into reaction kinetics and mechanisms, facilitating the optimization of synthetic routes.

Advanced Hyphenated Techniques (e.g., LC-NMR, LC-IR) for Comprehensive Characterization

For an unambiguous and comprehensive structural characterization of this compound and its newly synthesized derivatives, advanced hyphenated techniques are increasingly utilized. These methods couple the powerful separation capabilities of liquid chromatography with the information-rich detection of spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

LC-NMR directly combines HPLC with NMR spectroscopy, allowing for the acquisition of NMR spectra of compounds as they elute from the chromatography column. mdpi.com This is exceptionally powerful for analyzing complex reaction mixtures, identifying unknown impurities, or characterizing degradation products without the need for tedious isolation of each component. mdpi.com The technique can be operated in on-flow, stop-flow, or loop-storage modes to accommodate different sample concentrations and the need for more advanced NMR experiments (e.g., 2D NMR). mdpi.com Given that NMR is a primary tool for the structural elucidation of organic molecules, LC-NMR provides definitive structural information, including the connectivity of atoms and stereochemistry, for each separated component. mdpi.com For pyridine derivatives, ¹H and ¹³C NMR are fundamental, and LC-NMR can reveal subtle structural differences between isomers that may be difficult to distinguish by mass spectrometry alone. nih.gov

LC-IR, similarly, links HPLC with Fourier-Transform Infrared (FT-IR) spectroscopy. As analytes elute from the column, they pass through a flow cell where their IR spectra are recorded. This provides valuable information about the functional groups present in the molecule. For pyridine compounds, IR spectroscopy can identify characteristic vibrations of the pyridine ring, as well as shifts in these vibrations upon substitution or salt formation. up.ac.za For example, the C-H aromatic stretching vibrations (typically 3150-3000 cm⁻¹) and the aromatic C=C and C=N ring vibrations (1650-1400 cm⁻¹) provide a fingerprint region for the pyridine core. pw.edu.pl The presence of the chloromethyl and ethyl groups would also give rise to specific IR absorptions. LC-IR is particularly useful for distinguishing between isomers that may have identical mass spectra but different functional group arrangements.

The synergy of separation and spectroscopic detection in these hyphenated techniques provides a much more complete picture of a sample than either technique could alone. By providing orthogonal data (retention time, mass-to-charge ratio, NMR spectrum, and IR spectrum), techniques like LC-MS-NMR can be used to confidently identify and characterize the components of even very complex mixtures encountered in the research of this compound and its derivatives.

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2-chloro-5-(chloromethyl)pyridine |

| 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride |

| Pyridine |

Computational Chemistry and Theoretical Investigations of 2 Chloromethyl 5 Ethylpyridine Hydrochloride

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Quantum chemical calculations are fundamental to modern chemistry, offering insights into molecular properties that are often difficult or impossible to obtain through experimentation alone. For 2-(chloromethyl)-5-ethylpyridine (B84367) hydrochloride, these methods can predict its optimized geometry, vibrational frequencies (FT-IR and Raman spectra), and electronic properties. ijcrt.org Such studies utilize approximations of the Schrödinger equation to model the behavior of electrons within the molecule.

Different levels of theory and basis sets can be employed, with Density Functional Theory (DFT) being a popular choice due to its balance of accuracy and computational cost. researchgate.net For instance, a detailed quantum computation study on the related 4-chloromethyl pyridine (B92270) hydrochloride molecule used the B3LYP/6-311++G(d,p) basis set to examine its structural, optical, and biological properties. ijcrt.org Similar calculations for 2-(chloromethyl)-5-ethylpyridine hydrochloride would yield crucial data on bond lengths, bond angles, and spectroscopic signatures, providing a theoretical benchmark for experimental findings.

Density Functional Theory (DFT) is a robust method for investigating the intricate details of chemical reactions. It can be used to map the potential energy surface of a reaction, identifying reactants, products, intermediates, and, crucially, the transition states that connect them. rsc.orgmdpi.com This analysis provides activation energies, which are vital for understanding reaction rates and feasibility.

For this compound, DFT could be employed to study its synthesis or subsequent reactions, such as nucleophilic substitution at the chloromethyl group. researchgate.net By calculating the energy barriers for different proposed pathways, researchers can determine the most likely reaction mechanism. For example, a DFT study on the gas-phase elimination of 2-(dimethylamino)ethyl chloride successfully elucidated the nature of the transition state and the factors influencing its reactivity compared to ethyl chloride. A similar approach could reveal how the ethyl and chloro-substituents on the pyridine ring influence the reactivity of the chloromethyl group in this compound.

The reactivity of a molecule is fundamentally governed by its electronic structure. Molecular orbital (MO) theory provides a framework for understanding this, with particular focus on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). utexas.edu The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. materialsciencejournal.orgyoutube.com

For this compound, analysis of the HOMO and LUMO would identify the regions of the molecule most likely to participate in chemical reactions. researchgate.net The HOMO is expected to be located on the electron-rich pyridine ring, while the LUMO may be centered on the antibonding orbital of the C-Cl bond, indicating its susceptibility to nucleophilic attack. mahendrapublications.com Furthermore, calculating the distribution of atomic charges (e.g., Mulliken or Natural Bond Orbital charges) reveals the electrostatic potential of the molecule, highlighting electrophilic and nucleophilic sites. ijcrt.org In a study of 4-chloromethyl pyridine hydrochloride, charge analysis showed how the electronegative nitrogen and chlorine atoms influence the charge distribution across the molecule, which in turn affects its interactions and reactivity. ijcrt.org

| Parameter | Illustrative Calculated Value (eV) | Description |

| EHOMO | -7.25 | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| ELUMO | -1.15 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | 6.10 | Difference between LUMO and HOMO energies; indicates chemical reactivity and stability. |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum calculations provide insight into static molecular properties, Molecular Dynamics (MD) simulations model the dynamic behavior of molecules over time. fraserlab.com By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of a molecule, revealing its conformational preferences and interactions with its environment, such as solvent molecules. nih.govmdpi.com

For this compound in an aqueous solution, MD simulations could predict how the molecule tumbles and flexes, the rotational freedom of the ethyl and chloromethyl groups, and its hydration shell structure. These simulations are crucial for understanding how the molecule behaves in a realistic biological or chemical environment. mdpi.com Studies on other pyridine-based compounds have used MD to successfully investigate their orientation in lipid bilayers and the formation of intermolecular hydrogen bonds, providing a template for how this compound's interactions could be modeled. nih.gov

Molecular Modeling and Docking Studies for Potential Molecular Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.govsigmaaldrich.com This method is central to structure-based drug design, as it helps identify potential drug candidates and elucidate their mechanism of action at a molecular level. nih.govmdpi.com

If this compound or its derivatives were being investigated for biological activity, molecular docking could be used to screen them against potential protein targets. The docking process involves placing the ligand in the binding site of the protein in various conformations and orientations and then using a scoring function to estimate the binding affinity. For example, docking simulations of other 2-chloro-pyridine derivatives into the active site of telomerase have been used to determine their probable binding model and rationalize their inhibitory activity. nih.gov A similar study for this compound could identify key interactions, such as hydrogen bonds or hydrophobic contacts, with amino acid residues in a target's active site.

| Protein Target (Example) | Docking Score (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Kinase A | -7.8 | LYS72, GLU91, LEU173 |

| Protease B | -6.5 | ASP25, GLY27, ILE50 |

| Telomerase | -8.2 | LYS178, TRP231, ASP355 |

Quantitative Structure-Activity Relationship (QSAR) Modeling of Derivatives (Focused on Molecular Interactions)

Quantitative Structure-Activity Relationship (QSAR) is a modeling technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By identifying key molecular descriptors (physicochemical properties, topological indices, etc.) that correlate with activity, a QSAR model can be used to predict the activity of new, unsynthesized derivatives. chemrevlett.comchemrevlett.com

For a series of derivatives of this compound, a QSAR study would focus on descriptors that encode information about molecular interactions. nih.gov These could include steric parameters (e.g., molecular volume), electronic parameters (e.g., partial charges, dipole moment), and hydrophobic parameters (e.g., logP). A successful QSAR model could reveal, for instance, that increasing the hydrophobicity of a particular substituent or altering the charge on the pyridine nitrogen enhances the desired activity. Such models serve as a powerful guide for lead optimization in drug discovery. nih.gov

Prediction of Reaction Pathways and Selectivity Using Computational Models

Beyond analyzing existing molecules, computational chemistry can predict the outcomes of unknown reactions, guiding synthetic strategy. osu.edu By systematically exploring the potential energy surface for a set of reactants, computational models can identify plausible reaction pathways and predict the major products, including regioselectivity and stereoselectivity. nih.gov

For the synthesis of this compound or its use as a building block, computational models can screen various reaction conditions and starting materials to find the most efficient route. baranlab.orgnih.gov For example, DFT calculations can compare the activation barriers for different cyclization strategies to form the pyridine ring or predict the selectivity of substitution reactions at different positions on the ring. This predictive power can significantly reduce the amount of trial-and-error experimentation required in the lab, saving time and resources. osu.edu

Applications of 2 Chloromethyl 5 Ethylpyridine Hydrochloride As a Key Building Block in Advanced Organic Synthesis

Precursor in the Synthesis of Complex Heterocyclic Scaffolds

The inherent reactivity of 2-(Chloromethyl)-5-ethylpyridine (B84367) hydrochloride makes it an excellent starting material for the synthesis of fused heterocyclic systems. The chloromethyl group serves as a potent electrophile, readily reacting with various nucleophiles to initiate cyclization cascades, leading to the formation of polycyclic aromatic and non-aromatic structures.

Research has demonstrated that related chloromethylpyridine derivatives can be transformed into a variety of complex scaffolds. For instance, reactions involving intramolecular cyclization or condensation with bifunctional reagents can yield fused systems such as pyrido[2,3-d]pyrimidines, pyrazolo-[3,4-b]-pyridines, and isoquinolines. nih.govmdpi.com The strategy often involves an initial nucleophilic substitution at the chloromethyl position, followed by a subsequent ring-closing reaction. This approach is particularly useful for building bicyclic and tricyclic frameworks that are prevalent in pharmacologically active molecules. rsc.org

The synthesis of these fused systems is critical as they often form the core of compounds with significant biological activity, including antiviral and antimicrobial properties. mdpi.com The ability to use a single, well-defined precursor to access a diverse range of complex heterocyclic scaffolds underscores the importance of 2-(Chloromethyl)-5-ethylpyridine hydrochloride in synthetic organic chemistry.

| Initial Pyridine Derivative | Reaction Type | Resulting Fused Heterocycle | Significance |

|---|---|---|---|

| 6-Chloro-5-pyridinecarbonitrile derivative | Reaction with ammonium (B1175870) acetate (B1210297) then ethyl acetoacetate | Pyrido[2,3-d]pyrimidine | Core of various bioactive compounds. nih.gov |

| 6-Hydrazido-5-pyridinecarbonitrile derivative | Reaction with acetic acid or phenylisothiocyanate | Pyrazolo-[3,4-b]-pyridine | Scaffold for medicinal chemistry research. nih.gov |

| 6-Oxo-5-pyridinecarbonitrile derivative | Reaction with arylidene malononitrile | Isoquinoline | Important structural motif in alkaloids. nih.gov |

| 3,5-Dibenzoylporphyrin | Reaction with ammonium acetate | Oxopyridochlorin (Pyridine-fused porphyrinoid) | Novel porphyrinoids with near-IR absorption. rsc.org |

Role in the Construction of Natural Product Cores and Analogues (Synthetic Strategies)

Highly substituted pyridine scaffolds are integral components of many biologically active natural products, including various alkaloids and macrocyclic peptides. chemrxiv.orglifechemicals.com Synthetic strategies aimed at these complex molecules often rely on the de novo construction of the pyridine ring or the elaboration of pre-functionalized pyridine building blocks. chemrxiv.org While direct application of this compound in the total synthesis of a specific natural product is not prominently documented, its structural motifs and reactivity patterns are highly relevant to the synthesis of natural product cores and their analogues.

For example, the total synthesis of limonoid alkaloids such as xylogranatopyridine B and granatumine A required the development of sophisticated strategies to assemble their demanding tetrasubstituted pyridine cores. chemrxiv.org A versatile building block like this compound could serve as a key starting material in synthetic approaches to analogues of such complex molecules. The chloromethyl group can be converted into a variety of other functionalities (e.g., aldehydes, nitriles, organometallics) that are necessary for coupling reactions to build the carbon skeleton of the natural product.

Furthermore, the pyridine ring itself is a bioisostere of the benzene (B151609) ring and is found in numerous natural products like nicotinamide (B372718) and pyridoxol (vitamin B6). lifechemicals.com The "pyritides," a class of ribosomally synthesized and post-translationally modified peptides (RiPPs), feature a trisubstituted pyridine-based macrocycle, highlighting nature's use of this scaffold. illinois.edu Synthetic strategies targeting analogues of these natural products can employ functionalized pyridines to explore structure-activity relationships (SAR). nih.gov The combination of the ethyl group and the reactive chloromethyl handle on the title compound provides a valuable pattern of substitution for creating novel analogues inspired by natural product architecture. nih.gov

Utilization in the Synthesis of Agrochemical Research Compounds (e.g., Herbicides, Insecticides)

The most significant and large-scale application of 2-(chloromethyl)-pyridine derivatives is in the agrochemical industry. The closely related compound, 2-chloro-5-(chloromethyl)pyridine (B46043) (CCMP), is a pivotal intermediate in the synthesis of several major insecticides and herbicides. patsnap.comresearchgate.net It is a shared key intermediate for a class of systemic insecticides known as neonicotinoids. chemicalbook.comgoogle.com

Neonicotinoids, such as imidacloprid, acetamiprid, and thiacloprid, are synthesized through multi-step processes where CCMP provides the essential 2-chloro-5-methylpyridine (B98176) core. chemicalbook.com The chloromethyl group is the key reactive handle used to build the rest of the molecule, which ultimately interacts with nicotinic acetylcholine (B1216132) receptors in insects.

More recently, this pyridine building block has been crucial for the development of newer classes of insecticides. Sulfoxaflor, the first compound from the sulfoximine (B86345) class of insecticides, is also synthesized using a trifluoromethyl-pyridine derivative that can be prepared from a 2-chloro-5-(chloromethyl)pyridine precursor. google.comnih.gov

In addition to insecticides, these pyridine intermediates are used in the synthesis of herbicides. For instance, 2-chloro-5-methylpyridine, which can be chlorinated to CCMP, is a precursor in the manufacture of fluazifop-butyl, a post-emergence herbicide used to control grass weeds in broad-leaved crops. nih.govgoogle.com The versatility of this intermediate allows for the creation of a wide range of agrochemicals with different modes of action. jst.go.jp

| Agrochemical | Class | Type | Mode of Action |

|---|---|---|---|

| Imidacloprid | Neonicotinoid | Insecticide | Nicotinic acetylcholine receptor (nAChR) agonist. chemicalbook.com |

| Acetamiprid | Neonicotinoid | Insecticide | Nicotinic acetylcholine receptor (nAChR) agonist. patsnap.comchemicalbook.com |

| Thiacloprid | Neonicotinoid | Insecticide | Nicotinic acetylcholine receptor (nAChR) agonist. chemicalbook.com |